One of the most actively researched areas involving nickel tungstate is its use as a photocatalyst. Photocatalysis utilizes light to drive chemical reactions, offering a sustainable and potentially efficient method for various applications. Nickel tungstate exhibits a low band gap, meaning it can absorb a broader range of light, making it suitable for photocatalytic processes. Additionally, its abundant oxygen sites facilitate the adsorption of various molecules, crucial for efficient catalysis []. Researchers are investigating its potential for:
Another promising application of nickel tungstate lies in its potential for sensor development. Its electrical properties can be manipulated by external stimuli, such as changes in humidity or specific gas molecules. This characteristic allows researchers to explore its use in:
Beyond photocatalysis and sensors, researchers are exploring other potential applications of nickel tungstate, including:
Nickel tungstate is an inorganic compound with the chemical formula NiWO₄, composed of nickel, tungsten, and oxygen. This compound typically manifests as green crystalline solids and possesses a monoclinic crystal structure. Nickel tungstate is characterized by its unique structural, optical, and magnetic properties, making it a subject of interest in various scientific fields. It is insoluble in water, which influences its applications in catalysis and electronic devices .
Nickel tungstate can be synthesized through various methods:
Nickel tungstate has diverse applications across multiple fields:
Studies on the interactions of nickel tungstate reveal its effectiveness in catalyzing reactions and enhancing the performance of sensors. For example, when used as an electrode modifier, it significantly improves the detection sensitivity for mercury ions through differential pulse anodic stripping voltammetry techniques. Its interactions with biological molecules also highlight its potential role in biochemical pathways, especially concerning enzyme activity .
Nickel tungstate shares similarities with other metal tungstates but exhibits unique properties that distinguish it from these compounds. The following table compares nickel tungstate with similar compounds:
| Compound | Chemical Formula | Unique Properties |
|---|---|---|
| Nickel Tungstate | NiWO₄ | High stability, photocatalytic activity |
| Cobalt Tungstate | CoWO₄ | Strong magnetic properties |
| Manganese Tungstate | MnWO₄ | Notable electrochemical properties |
| Calcium Tungstate | CaWO₄ | Solubility in water; used in ceramics |
Nickel tungstate's unique structural stability and versatility in applications make it particularly valuable compared to other metal tungstates. Its photocatalytic efficiency and electrochemical properties are especially noteworthy, positioning it as a significant material in both environmental and electronic applications .
Hydrothermal synthesis enables precise control over NiWO₄ crystallinity through temperature, precursor concentration, and reaction time. At 180°C for 12 hours, monoclinic NiWO₄ nanowires (20–100 nm diameter) form with a bandgap of 2.95 eV. Increasing temperature to 500°C enhances crystallinity, as evidenced by sharp (011) and (111) XRD peaks (JCPDS 15-0755). Prolonged aging at 24 hours induces particle aggregation, reducing surface area from 78 m²/g (12-hour synthesis) to 45 m²/g.
Table 1: Hydrothermal Parameters and Resulting Properties
| Temperature (°C) | Time (h) | Morphology | Crystallite Size (nm) | Bandgap (eV) |
|---|---|---|---|---|
| 120 | 18 | Amorphous clusters | 15–20 | 3.2 |
| 180 | 12 | Nanowires | 32 ± 1.05 | 2.95 |
| 200 | 6 | Microflowers | 45 ± 2.1 | 2.88 |
Crystallographic validation via Rietveld refinement confirms phase purity, with lattice parameters a = 4.69 Å, b = 5.66 Å, c = 4.92 Å, and β = 90.3°.
Solvothermal synthesis in ethylene glycol yields high-aspect-ratio NiWO₄ nanowires (3.3 μm length, 35 nm diameter) through glycolate precursor intermediates. The coordination of ethylene glycol’s hydroxyl groups to Ni²⁺ slows nucleation, enabling anisotropic growth. At 0.5 M precursor concentration, specific capacitance reaches 1190 F/g at 0.5 A/g, outperforming aqueous hydrothermally synthesized counterparts (714 F/g).
Key Mechanism:
Prolonged reaction beyond 18 hours causes nanowire fragmentation due to Oswald ripening, reducing capacitance retention to 61.5%.
Solution combustion synthesis (SCS) using sucrose-nitrate precursors achieves phase-pure NiWO₄ nanoparticles (15–35 nm) at 500°C. The fuel-to-oxidant ratio (Φ) critically impacts particle size:
$$ \Phi = \frac{\text{Valence of fuel} \times \text{Moles of fuel}}{\text{Valence of oxidizer} \times \text{Moles of oxidizer}} $$
At Φ = 1.0, BET surface area maximizes at 112 m²/g, enabling Hg²⁺ detection limits of 0.12 ppb via anodic stripping voltammetry. Over-fueling (Φ > 1.2) introduces carbonaceous residues, while under-fueling (Φ < 0.8) yields unreacted WO₃ phases.
Amorphous NiWO₄ synthesized via co-precipitation at 95°C exhibits enhanced urea oxidation activity (1.75 mA/cm² at 0.45 V vs. RHE) compared to crystalline variants (0.92 mA/cm²). The absence of long-range order facilitates OH⁻ adsorption at undercoordinated Ni sites, as confirmed by in-situ Raman shifts at 890 cm⁻¹ (Ni–O–W stretching).
Table 2: Comparative Properties of Crystalline vs. Amorphous NiWO₄
| Property | Crystalline NiWO₄ | Amorphous NiWO₄ |
|---|---|---|
| Crystallite size (nm) | 32 ± 1.05 | N/A |
| Surface area (m²/g) | 78 | 145 |
| Tafel slope (mV/dec) | 68 | 42 |
| Cycle stability (%) | 92.8 (5000 cycles) | 87.2 (5000 cycles) |
Ultrasonication (40 kHz, 300 W) disperses NiWO₄ nanoparticles onto poly(2,5-dimethoxy aniline) (PDMA), creating NiWO₄@PDMA nanocomposites with 5.90 cm²/g electroactive surface area. The hybrid exhibits 160% higher methanol oxidation current (182 mA/cm²) versus bare NiWO₄ due to:
Synthesis Protocol:
Irritant;Health Hazard